molecular formula C10H11F3N6 B2592172 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-56-4

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2592172
CAS No.: 338748-56-4
M. Wt: 272.235
InChI Key: XECIZQVFPVPNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a piperazino group at position 6 and a trifluoromethyl (-CF₃) group at position 2. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting neurological receptors, antimicrobial agents, and bromodomain inhibitors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazino moiety contributes to solubility and binding interactions with biological targets .

Properties

IUPAC Name

6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECIZQVFPVPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Moiety: This is usually done via nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various functional groups.

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential antitumor properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death. In cancer therapy, it may inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis .

Comparison with Similar Compounds

6-(4-Fluorophenylsulfonylpiperazinyl) Derivative

  • Compound : 3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine ()
  • The cyclopropyl group at position 3 may improve metabolic stability.
  • Activity : Likely targets neurological pathways (analogous to TPA023 in ) but lacks direct activity data in the evidence.

6-(4-Methylpiperazinyl) Derivative

  • Compound : 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine ()
  • Key Features : Methylation of piperazine reduces basicity, altering pharmacokinetics.
  • Activity : Unspecified in evidence, but similar compounds show anxiolytic properties (e.g., CL218,872 in ).

6-Pyrrolidinyl Derivative

  • Compound : 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine ()
  • Key Features: Pyrrolidine’s smaller ring size and reduced hydrogen-bonding capacity may lower solubility compared to piperazino derivatives.
  • Activity : Used in synthetic chemistry for C(sp³)–C(sp³) coupling ().

Modifications at Position 3

3-(Difluoro-Indazolylmethyl) Derivative

  • Compound : Vébreltinib ()
  • Key Features : Difluoro(6-fluoro-2-methylindazol-5-yl)methyl group introduces steric bulk and aromatic interactions.

3-Phenyl Derivatives

  • Compound : 3-Phenyl-6-(4’-tolyl)[1,2,4]triazolo[4,3-b]pyridazine ()
  • Key Features : Aryl groups enhance π-π stacking with biological targets.
  • Activity : Antimicrobial activity against E. coli and S. aureus (MIC values comparable to ampicillin) .

Key Research Findings

BRD4 Inhibition: Triazolo-pyridazine derivatives with piperazino groups bind to BRD4 bromodomains via hydrogen bonding with conserved asparagine residues, as shown in crystallography studies .

Neurological Targets : Substitution with electron-withdrawing groups (e.g., -CF₃) enhances affinity for GABAA receptors, as seen in TPA023’s α2/α3 selectivity .

Antimicrobial Potency : Diaryl-substituted analogs (e.g., 6b) exhibit broad-spectrum activity due to hydrophobic interactions with bacterial membranes .

Synthetic Utility : Pyrrolidinyl derivatives serve as intermediates in visible-light-mediated coupling reactions, highlighting their role in organic synthesis .

Biological Activity

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various kinases and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The chemical formula for this compound is C10H11F3N6C_{10}H_{11}F_3N_6 with a molecular weight of 272.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's potential as a kinase inhibitor. Specifically, derivatives of triazolo-pyridazine compounds have been synthesized and evaluated for their inhibitory activity against c-Met kinase, which is implicated in various cancers.

  • In Vitro Studies : In a study evaluating several triazolo-pyridazine derivatives, it was found that most compounds exhibited moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Notably, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells, indicating significant potency .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which these compounds exert their cytotoxic effects involves interaction with the ATP-binding site of c-Met kinase. The binding affinity and conformation of these compounds allow them to inhibit kinase activity effectively, which is crucial for cancer cell proliferation .

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a comparative study involving various triazolo-pyridazine derivatives, researchers utilized the MTT assay to assess cell viability in response to treatment with these compounds. The results indicated that structural modifications significantly impacted biological activity.

Case Study 2: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis was conducted to optimize the biological efficacy of triazolo-pyridazine derivatives. Modifications at specific positions on the triazole ring were found to enhance selectivity and potency against c-Met kinase .

Q & A

Basic: What are the key synthetic challenges in preparing 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, and how can they be methodologically addressed?

Answer:
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with halogenated pyridazines and functionalization of the piperazine moiety. Key challenges include:

  • Toxic reagents : Traditional methods use Br₂/AcOH or lead tetraacetate for oxidative cyclization, which pose safety risks .
  • Low yields : Steric hindrance from the trifluoromethyl group and piperazine substitution can reduce reaction efficiency.
    Methodological solutions :
  • Use iodobenzene diacetate (IBD) for milder, safer cyclization in dichloromethane .
  • Optimize solvent polarity (e.g., DMF or acetonitrile) to improve solubility of intermediates .
  • Employ continuous flow synthesis for scalable production .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure?

Answer:

  • X-ray crystallography : Resolves planar conformation, intramolecular C–H⋯N hydrogen bonds, and π–π dimerization in crystalline states . Bond lengths (e.g., weak C–Cl vs. strong C–N bonds) confirm electronic delocalization .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C3, piperazine at C6) and detects rotamers due to hindered piperazine rotation .
  • IR and mass spectrometry : Confirm functional groups (e.g., N–H stretches in hydrazine intermediates) and molecular ion peaks .

Advanced: How does the substitution pattern on the triazolo-pyridazine core influence biological activity, and what strategies optimize target selectivity?

Answer:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability compared to methyl or halogens, improving bioavailability .
  • Piperazine modifications : Sulfonyl or dichlorophenyl substitutions (e.g., 6-(2,4-dichlorophenyl) analogs) increase kinase inhibition (e.g., c-Met/Pim-1) by enabling π–π stacking with hydrophobic enzyme pockets .
  • Methodological strategies :
    • Perform structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., 6-chloro vs. 6-hydrazinyl derivatives) .
    • Use molecular docking to predict binding modes and prioritize substituents with optimal steric/electronic profiles .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or kinase isoforms .
  • Structural analogs : Minor substitutions (e.g., 3-chloro vs. 3-trifluoromethyl) drastically alter activity .
    Resolution strategies :
  • Standardize assays using recombinant enzyme panels and isogenic cell lines .
  • Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Compare crystallographic data to confirm binding site interactions .

Basic: What in vitro and in vivo models are appropriate for evaluating the compound’s kinase inhibitory activity?

Answer:

  • In vitro :
    • Kinase inhibition assays : Use recombinant c-Met/Pim-1 enzymes with ATP-Glo™ detection .
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
  • In vivo :
    • Xenograft models : Evaluate tumor growth inhibition in mice with human-derived carcinomas .
    • Pharmacokinetics : Assess bioavailability and metabolite profiling via LC-MS/MS .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • Toxicity data : While specific GHS classifications are unavailable, assume acute toxicity based on structural analogs (e.g., irritant potential) .
  • Handling protocols :
    • Use fume hoods and PPE during synthesis to avoid inhalation/skin contact .
    • Neutralize waste with dilute acetic acid before disposal .

Advanced: How can computational chemistry be integrated into the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding to ATP pockets of kinases (e.g., c-Met) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. Cl) with logP and clearance rates .
  • ADMET prediction : Use SwissADME to optimize solubility (e.g., adding polar piperazine substituents) and reduce CYP450 inhibition .

Basic: What are the common impurities formed during synthesis, and how are they identified and quantified?

Answer:

  • Byproducts : Uncyclized hydrazones or over-oxidized triazoles .
  • Detection :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
    • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z +16 for hydroxylated byproducts) .
  • Purification : Silica gel chromatography or preparative HPLC with gradient elution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.